2-(((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-phenethylquinazolin-4(3H)-one
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Description
2-(((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-phenethylquinazolin-4(3H)-one is a useful research compound. Its molecular formula is C27H24N4O4S and its molecular weight is 500.57. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
A study on novel 3-benzyl-substituted-4(3H)-quinazolinones, which share structural motifs with the compound of interest, demonstrated broad-spectrum antitumor activity. Some of these compounds exhibited potent antitumor effects, with activities up to 1.5–3.0 times more potent than the positive control 5-FU. Molecular docking studies indicated that these compounds might inhibit tumor growth by targeting specific cancer cell lines through inhibition of critical kinases like EGFR-TK and B-RAF kinase, suggesting a potential pathway for the compound of interest as well (Ibrahim A. Al-Suwaidan et al., 2016).
Antimicrobial and Anticonvulsant Activities
Research on 3-substituted-2-thioxoquinazolin-4(3H)-ones has shown significant antimicrobial and anticonvulsant properties. These studies underline the versatility of quinazolinone derivatives, suggesting that the compound may also exhibit similar biological activities. Such compounds have displayed a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as anticonvulsant activity, highlighting their potential as leads for developing new therapeutic agents (A. Rajasekaran, V. Rajamanickam, S. Darlinquine, 2013).
Antioxidant Properties
Quinazolin derivatives have been synthesized and characterized for their antioxidant capabilities. Compounds derived from 3-amino-2-methylquinazolin-4(3H)-one showed significant scavenging capacity against radicals like DPPH and Nitric oxide (NO), suggesting that related compounds, including the one of interest, could serve as potent antioxidants with potential therapeutic applications (Khalida F. Al-azawi, 2016).
Properties
IUPAC Name |
2-[[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(2-phenylethyl)quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O4S/c1-33-19-12-13-21(23(16-19)34-2)25-29-24(35-30-25)17-36-27-28-22-11-7-6-10-20(22)26(32)31(27)15-14-18-8-4-3-5-9-18/h3-13,16H,14-15,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQVUWEFPPBLDGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CCC5=CC=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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